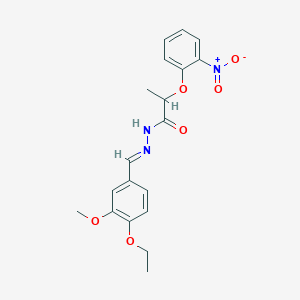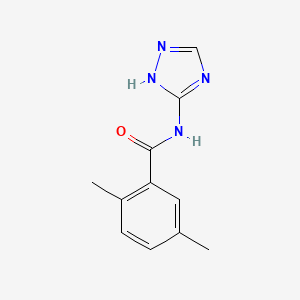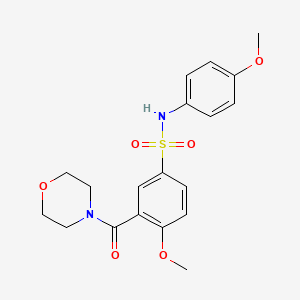
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as BMD-104, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It does this by activating the caspase-3 pathway, which is involved in the regulation of apoptosis. This compound has also been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, by disrupting the cell wall synthesis.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been found to have a low inhibitory concentration against cancer cells, indicating its potential as an effective anticancer agent. This compound has also been found to have good solubility and stability in various solvents, making it a useful building block for the synthesis of nanomaterials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its versatility, as it can be used in various fields of research. Its low toxicity and good solubility and stability make it a useful building block for the synthesis of nanomaterials. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the research of 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In medicinal chemistry, further studies could be conducted to explore its potential as an anticancer, antitubercular, and antimicrobial agent. In materials science, this compound could be further explored as a building block for the synthesis of nanomaterials with potential applications in drug delivery and catalysis. In analytical chemistry, this compound could be further studied as a fluorescent probe for the detection of metal ions. Additionally, further research could be conducted to optimize the synthesis method of this compound to make it more accessible to researchers.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively complex, but its low toxicity and good solubility and stability make it a useful building block for the synthesis of nanomaterials. Further research could be conducted to explore its potential as an anticancer, antitubercular, and antimicrobial agent, as well as its potential as a fluorescent probe for the detection of metal ions.
Synthesemethoden
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized using a multi-step process, starting with the reaction of 3-methylbenzaldehyde and hydrazine hydrate to form 3-(3-methylphenyl)hydrazine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic anhydride and sulfuric acid to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been found to have anticancer, antitubercular, and antimicrobial properties. In materials science, this compound has been used as a building block for the synthesis of nanomaterials with potential applications in drug delivery and catalysis. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-3-2-4-11(7-10)15-17-16(21-18-15)12-5-6-13-14(8-12)20-9-19-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQYZOBKDKKWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)


![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5884174.png)

![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5884220.png)

![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)